Filenadol - 78168-92-0

Filenadol

Catalog Number: EVT-406775
CAS Number: 78168-92-0
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Filenadol can be synthesized through several methods involving the modification of benzopyran structures. One notable approach includes the reaction of appropriate substituted phenols with α,β-unsaturated carbonyl compounds. This method allows for the introduction of various substituents that can enhance the compound's biological activity.

Technical details regarding its synthesis often involve:

  • Reagents: Commonly used reagents include strong acids or bases to facilitate the reaction.
  • Conditions: Reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent degradation.
  • Purification: Post-synthesis, filenadol is purified using techniques such as column chromatography to isolate the desired product from by-products.

The specific reaction pathways may vary based on the desired substituents on the benzopyran core, which can significantly influence the compound's efficacy and safety profile .

Molecular Structure Analysis

Filenadol's molecular structure is characterized by a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The chemical formula for filenadol can be represented as C15H15O3C_{15}H_{15}O_3, indicating it contains 15 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 245.28 g/mol
  • Melting Point: Specific values may vary depending on purity but generally fall within a defined range for similar compounds.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of filenadol.

The arrangement of functional groups around the benzopyran core contributes to its pharmacological properties and interactions within biological systems .

Chemical Reactions Analysis

Filenadol participates in various chemical reactions typical of benzopyran derivatives. These reactions can include:

  • Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic attacks that can modify the compound for enhanced activity.
  • Oxidation/Reduction: Filenadol can undergo oxidation reactions that may alter its pharmacological profile.
  • Cyclization Reactions: These are critical for developing more complex derivatives that could exhibit improved therapeutic effects.

Technical details about these reactions often involve specific conditions such as temperature, solvent choice, and catalysts that optimize yield and selectivity .

Mechanism of Action

Filenadol's mechanism of action primarily involves inhibition of cyclooxygenase-2 enzymes. By blocking this enzyme, filenadol reduces the production of pro-inflammatory mediators such as prostaglandins. This action helps alleviate symptoms associated with inflammation.

Process Details

  1. Binding Affinity: Filenadol binds to the active site of cyclooxygenase-2 with high affinity.
  2. Inhibition: This binding prevents substrate access, thereby reducing inflammatory mediator synthesis.
  3. Biological Effects: The resultant decrease in inflammatory markers leads to therapeutic effects in conditions like arthritis or other inflammatory diseases .
Physical and Chemical Properties Analysis

Filenadol exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound demonstrates stability under acidic conditions but may be sensitive to light or high temperatures.
  • pH Sensitivity: Its activity can be influenced by pH levels in biological systems, necessitating careful formulation considerations.

Relevant analyses often include testing under various environmental conditions to determine stability profiles and degradation pathways .

Applications

Filenadol has potential applications in several scientific fields:

  • Pharmaceutical Development: As an anti-inflammatory agent, it could be developed into formulations for chronic inflammatory conditions.
  • Research Tool: Its mechanism of action makes it useful in studies exploring cyclooxygenase-related pathways and their implications in diseases.
  • Anxiolytic Studies: Recent research indicates that filenadol may also exhibit anxiolytic properties, opening avenues for its use in treating anxiety disorders .
Introduction to Filenadol

Nomenclature and Chemical Identity

Filenadol is systematically named as (±)-erythro-1-(3,4-methylenedioxyphenyl)-1-morpholinopropan-2-ol, reflecting its racemic stereochemistry and core structural components. The molecule contains two chiral centers configured in the erythro diastereomer, with the (1R,2S) and (1S,2R) enantiomers comprising the racemate. Its molecular formula is C₁₄H₁₉NO₄, yielding a molar mass of 265.31 g/mol [1] [3] [10].

Table 1: Nomenclature and Identifiers of Filenadol

ClassificationIdentifier
IUPAC Name(1R,2S)-1-(1,3-Benzodioxol-5-yl)-1-(4-morpholinyl)-2-propanol
CAS Registry78168-92-0
UNIIYFT8T83CF9
PubChem CID71224
ChemSpider ID64359
SynonymsFilantor; FI-2024; (±)-erythro-α-Methyl-β-(3,4-(methylenedioxy)phenyl)-4-morpholineethanol

Structurally, filenadol integrates three pharmacologically significant moieties:

  • A 1,3-benzodioxole ring (methylenedioxyphenyl group) serving as the aromatic foundation
  • A morpholine ring providing tertiary amine functionality
  • A hydroxypropyl linker with a methyl substituent at the α-position [3] [10]

The compound’s crystalline structure and stereochemistry were confirmed via infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses, with the racemic mixture being the characterized form in pharmacological studies [3] [10].

Historical Development and Discovery

Filenadol emerged from systematic analgesic development efforts in the early 1990s, with the first comprehensive pharmacological characterization published in 1995 by Bustos et al. This seminal research established its antinociceptive profile across multiple inflammatory pain models [2]. Unlike many contemporary analgesics derived from natural product scaffolds (e.g., salicylates from willow bark), filenadol represented a fully synthetic approach designed to target inflammatory hyperalgesia without opioid receptor engagement [7].

The compound underwent preclinical evaluation under the designation FI-2024, demonstrating potent activity in rodent models of chemically induced pain. Notably, its development coincided with emerging research on mediator-specific pain pathways, distinguishing it from broadly acting cyclooxygenase inhibitors [2]. Despite promising efficacy data, clinical development remained limited compared to contemporaneous COX-2 selective inhibitors. No commercial pharmaceutical products containing filenadol are currently marketed, though it remains a compound of research interest for its unique mechanism [1] [3].

Classification Within Analgesic and Anti-Inflammatory Agents

Filenadol occupies a distinct niche within analgesic classification schemes due to its dual mechanisms:

  • Pharmacotherapeutic Classification: Non-opioid, non-NSAID analgesic with specific anti-hyperalgesic activity [1] [3]
  • Mechanistic Classification: Multimodal inflammatory mediator antagonist with secondary eicosanoid synthesis inhibition [2]

Unlike classical NSAIDs (e.g., ibuprofen, diclofenac) that primarily inhibit cyclooxygenase (COX) isoforms, filenadol exerts effects downstream of arachidonic acid metabolism. It directly antagonizes hyperalgesia induced by prostaglandin E₂ (PGE₂), leukotriene B₄ (LTB₄), bradykinin, platelet-activating factor (PAF), and interleukin-1β (IL-1β) [2]. This mediator-specific blockade represents a fundamentally different approach from COX inhibition, potentially circumventing gastrointestinal and renal complications associated with non-selective NSAIDs [8].

Table 2: Comparative Mechanisms: Filenadol vs. Classical Analgesics

Mechanistic ClassRepresentative AgentsPrimary TargetFilenadol's Differentiation
COX InhibitorsIbuprofen, NaproxenCyclooxygenase enzymesDoes not directly inhibit COX; modulates downstream mediators
OpioidsMorphine, Fentanylμ-opioid receptorsNon-opioid mechanism; no known abuse liability
AntiepilepticsGabapentin, Pregabalinα2δ subunit of voltage-gated calcium channelsTargets inflammatory mediators rather than neuronal excitability
Filenadol---Inflammatory mediators (PGE₂, LTB₄, bradykinin, PAF, IL-1β)Multimodal blockade of hyperalgesic mediators

Experimental evidence positions filenadol closer to "mediator-directed" analgesics than broad anti-inflammatories. In the phenyl-p-benzoquinone writhing test, filenadol exhibited dose-dependent inhibition with ID₅₀ values of 68.8 mg/kg (p.o.), 1.67 mg/kg (i.v.), and 0.48 mg/kg (i.c.v.), confirming central nervous system activity [2]. Crucially, it suppressed the late-phase formalin response (mediated by peripheral inflammation) without affecting acute nociception or edema formation, indicating selective anti-hyperalgesic properties distinct from conventional NSAIDs [2].

The compound also partially inhibits eicosanoid synthesis, reducing peritoneal production of 6-ketoPGF₁α (a stable prostacyclin metabolite) by 48.5–62% at therapeutic doses. However, significant leukotriene C₄ (LTC₄) inhibition required higher concentrations (100 mg/kg), suggesting preferential modulation of prostaglandin pathways over leukotrienes [2]. This partial and selective eicosanoid modulation further distinguishes filenadol from non-selective NSAIDs that broadly suppress all COX-derived prostaglandins.

Table 3: In Vivo Efficacy of Filenadol Against Inflammatory Mediators

Hyperalgesia InducerTest ModelFiladanol ID₅₀ (mg/kg p.o.)Comparator Activity
Arachidonic AcidMouse writhing test24.4NSAIDs typically show ID₅₀ <10 mg/kg
Prostaglandin E₂ (PGE₂)Mouse writhing test3.7Similar efficacy to NSAIDs against PGE₂
Leukotriene B₄ (LTB₄)Mouse writhing test50.1Lower potency than against PGE₂
ZymosanMouse writhing testNear-total suppressionExceeds activity of some NSAIDs
BradykininRat paw pressureSignificant inhibitionComparable to specialized bradykinin antagonists

Properties

CAS Number

78168-92-0

Product Name

Filenadol

IUPAC Name

(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1

InChI Key

KFSXLIJSXOJBCB-HZMBPMFUSA-N

SMILES

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O

Synonyms

1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol
d,l-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol
filenadol

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.